molecular formula C6H12FNO B566834 (4-fluorotetrahydro-2H-pyran-4-yl)methanamine CAS No. 1228875-13-5

(4-fluorotetrahydro-2H-pyran-4-yl)methanamine

Cat. No.: B566834
CAS No.: 1228875-13-5
M. Wt: 133.166
InChI Key: OFAYDVVDQZEUIY-UHFFFAOYSA-N
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Description

(4-fluorotetrahydro-2H-pyran-4-yl)methanamine is a chemical compound with the molecular formula C6H12FNO and a molecular weight of 133.16 g/mol . This compound is characterized by a tetrahydropyran ring substituted with a fluorine atom and a methanamine group. It is used in various research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine typically involves the reaction of tetrahydropyran derivatives with fluorinating agents and subsequent amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

(4-fluorotetrahydro-2H-pyran-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

(4-fluorotetrahydro-2H-pyran-4-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-fluorotetrahydro-2H-pyran-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine atom and methanamine group play crucial roles in its reactivity and binding affinity. The compound may act as an agonist or antagonist in various biochemical pathways, influencing cellular processes and signaling .

Comparison with Similar Compounds

Similar Compounds

  • (4-chlorotetrahydro-2H-pyran-4-yl)methanamine
  • (4-bromotetrahydro-2H-pyran-4-yl)methanamine
  • (4-iodotetrahydro-2H-pyran-4-yl)methanamine

Uniqueness

Compared to its analogs, (4-fluorotetrahydro-2H-pyran-4-yl)methanamine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and biological activity, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

(4-fluorooxan-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO/c7-6(5-8)1-3-9-4-2-6/h1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFAYDVVDQZEUIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676815
Record name 1-(4-Fluorooxan-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228875-13-5
Record name 1-(4-Fluorooxan-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of EXAMPLE 337B (1.4 g) and hydrazine (1.548 mL) in ethanol (40 mL) was heated at 70° C. overnight, cooled to room temperature, slurried with CH2Cl2 (200 mL) and the solid removed by filtration. The filtrate was concentrated and chromatographed on silica gel with 100:5:1 ethyl acetate/methanol/NH4OH as eluent to give the product.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.548 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of EXAMPLE 409B (1.4 g) and hydrazine (1.548 mL) in ethanol (40 mL) was heated at 70° C. overnight, cooled to room temperature, slurried with CH2C12 (200 mL) and the solid removed by filtration. The filtrate was concentrated and chromatographed on silica gel with 100:5:1 ethyl acetate/methanol/NH4OH as eluent to give the product.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.548 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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